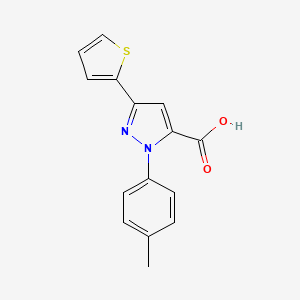

2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

Description

Historical Context and Development of Pyrazole-Thiophene Hybrid Compounds

The development of pyrazole-thiophene hybrid compounds traces its origins to the foundational work in heterocyclic chemistry established in the late 19th century. The first synthesis of substituted pyrazoles was carried out in 1883 by Knorr and colleagues, who reacted β-diketone compounds with hydrazine derivatives to produce the characteristic five-membered heterocyclic ring system. This pioneering methodology established the fundamental principles for pyrazole synthesis that would later be adapted and refined for more complex hybrid structures. The evolution toward pyrazole-thiophene combinations emerged from the recognition that individual heterocyclic systems often exhibit complementary biological activities that could be synergistically combined within a single molecular framework.

The conceptual advancement toward hybrid molecules gained significant momentum in the mid-20th century as researchers began to understand the structure-activity relationships governing heterocyclic pharmaceuticals. The incorporation of thiophene moieties into pyrazole-based structures represented a logical progression, given the well-documented biological activities of both ring systems. Thiophene rings, characterized by their sulfur-containing five-membered aromatic structure, have long been recognized for their ability to enhance lipophilicity, metabolic stability, and receptor binding affinity in pharmaceutical compounds. The strategic combination of these two heterocyclic systems has led to the development of numerous bioactive compounds, with 2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid representing a sophisticated example of this design strategy.

Contemporary synthetic methodologies for pyrazole-thiophene hybrids have evolved considerably from the early approaches, incorporating advanced techniques such as cyclocondensation reactions, metal-catalyzed coupling processes, and multi-component reactions. The synthesis of thiophene-appended pyrazoles through 3+2 annulations of chalcones with aryl hydrazine hydrochlorides in acetic acid under reflux conditions has proven particularly effective, producing hybrid molecules in good yields with well-defined structural characteristics. These methodological advances have enabled the systematic exploration of structure-activity relationships within this compound class, leading to the identification of derivatives with enhanced biological activities and improved pharmacological profiles.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative member of a broader class of biologically active hybrid molecules. Thiazole, pyrazole, and thiophene constitute three of the most important five-membered heterocyclic rings in medicinal chemistry, each contributing distinct electronic and pharmacological properties to compound design. The strategic combination of pyrazole and thiophene rings within a single molecular framework creates opportunities for enhanced biological activity through synergistic interactions between the component heterocycles.

Pyrazole rings are characterized by their unique electronic properties, featuring two adjacent nitrogen atoms that can participate in hydrogen bonding interactions and coordinate with metal centers. These structural features contribute to the wide range of biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of thiophene moieties introduces additional electronic characteristics, particularly through the presence of the sulfur atom, which can influence molecular conformation, electronic distribution, and receptor binding interactions. The combination of these properties in hybrid molecules like this compound creates opportunities for novel therapeutic applications that might not be achievable with either heterocycle alone.

The carboxylic acid functionality present in this compound adds another dimension to its chemical significance, providing opportunities for further derivatization through esterification, amidation, and other carboxyl-selective reactions. This functional group also contributes to the compound's potential for hydrogen bonding interactions with biological targets and can influence its pharmacokinetic properties, including absorption, distribution, and excretion characteristics. The ability to modify the carboxylic acid group while maintaining the core pyrazole-thiophene structure provides researchers with valuable synthetic flexibility for optimizing biological activity and pharmacological properties.

Recent computational studies have highlighted the electronic properties and molecular interactions of pyrazolyl-thiazole derivatives of thiophene, demonstrating the value of theoretical approaches in understanding the behavior of these complex heterocyclic systems. Density functional theory calculations and molecular docking simulations have provided insights into the binding interactions of these compounds with biological targets, supporting experimental findings and guiding the rational design of more potent derivatives. These computational approaches have become increasingly important tools for understanding the structure-activity relationships governing pyrazole-thiophene hybrid compounds.

General Classification and Nomenclature

This compound belongs to the broader classification of heterocyclic aromatic compounds, specifically within the category of substituted pyrazoles bearing thiophene substituents. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature, with the pyrazole ring serving as the parent structure and the various substituents designated by their positional relationships to the core heterocycle. The compound is registered under the Chemical Abstracts Service number 618382-78-8, providing a unique identifier for database searches and regulatory documentation.

The structural classification of this compound can be analyzed through several complementary frameworks. From a functional group perspective, it represents a carboxylic acid derivative, with the acidic functionality positioned at the 3-carbon of the pyrazole ring. The presence of this carboxyl group places the compound within the broader category of heterocyclic carboxylic acids, which are important intermediates in pharmaceutical synthesis and often exhibit biological activity in their own right. The 4-methylphenyl substituent at the N-2 position classifies the compound as an N-aryl pyrazole, while the thiophene group at the 5-position designates it as a 5-heteroaryl-substituted pyrazole.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System code: CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O. This notation provides a standardized method for representing the compound's structure in chemical databases and computational applications. The International Chemical Identifier key AYTZYVJMWLADLK-UHFFFAOYSA-N serves as an additional unique identifier that facilitates cross-referencing between different chemical information systems.

Table 1: Structural and Physical Properties of this compound

The classification of this compound within the broader context of medicinal chemistry places it among the pyrazole-based pharmaceutically active compounds, a category that has produced numerous clinically approved drugs across various therapeutic areas. The presence of both pyrazole and thiophene rings positions it within the subset of hybrid heterocyclic compounds that have shown particular promise for drug development applications. This classification is further refined by the specific substitution pattern, which influences both the compound's physicochemical properties and its biological activity profile.

Current Research Landscape and Academic Interest

The current research landscape surrounding this compound and related pyrazole-thiophene hybrid compounds reflects a dynamic and rapidly evolving field with significant academic and pharmaceutical industry interest. Recent studies have demonstrated that pyrazole-thiophene derivatives exhibit remarkable biological activities across multiple therapeutic domains, driving continued investigation into their synthesis, structure-activity relationships, and mechanism of action. A series of pyrazole-thiophene derivatives has been discovered to exhibit potent protein kinase B inhibitory activities, with some compounds showing excellent in vitro antitumor effects against various hematologic cancer cell lines. These findings have generated substantial interest in the potential of these hybrid compounds for oncology applications.

Contemporary research efforts have focused extensively on the antimicrobial properties of thiophene-pyrazole conjugates, with studies demonstrating significant inhibitory effects against both bacterial and fungal pathogens. Recent investigations have shown that compounds with chloro substitution patterns in the thiophene ring exhibit excellent inhibition against tested organisms, with minimum inhibitory concentration values ranging from 12.5 to 25.0 micrograms per milliliter. These antimicrobial activities have been complemented by studies investigating the antioxidant properties of these compounds, with some derivatives showing excellent radical scavenging potencies in standardized assays. The dual antimicrobial and antioxidant activities of these compounds have attracted considerable attention from researchers working on multifunctional therapeutic agents.

The synthesis and characterization of novel pyrazolyl-thiazole derivatives of thiophene has emerged as a particularly active area of research, with studies reporting comprehensive biological evaluations including antimicrobial activities against various bacterial and fungal strains. Seven compounds in this series were synthesized and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry, with subsequent evaluation of their antimicrobial activities against Escherichia coli, Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus, Aspergillus niger, Aspergillus oryzae, Rhizopus, and Candida albicans. The compounds demonstrated significant inhibition zones and low minimum inhibitory concentrations, supporting their potential as antimicrobial agents.

Table 2: Recent Research Findings on Pyrazole-Thiophene Hybrid Compounds

The development of synthetic methodologies for accessing pyrazole-thiophene hybrid compounds has been another major focus of contemporary research efforts. Studies have reported the synthesis of functionalized thiophene-based pyrazole amides through various methodological approaches, including reactions of thiophene carboxylic acids with pyrazole amines using different coupling protocols. These methodological studies have provided valuable insights into the optimization of reaction conditions, yields, and product purity, contributing to the broader synthetic toolkit available for accessing these complex heterocyclic structures.

Computational studies have begun to play an increasingly important role in understanding the electronic properties and binding interactions of pyrazole-thiophene hybrid compounds. Recent work has incorporated density functional theory calculations and molecular docking simulations to provide deeper understanding of the electronic properties and binding interactions of synthesized compounds with biological targets. These computational approaches have supported experimental findings and offered valuable guidance for the rational design of more potent derivatives, highlighting the importance of integrating theoretical and experimental approaches in this research area.

Properties

IUPAC Name |

2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-13(15(18)19)9-12(16-17)14-3-2-8-20-14/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTZYVJMWLADLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355653 | |

| Record name | 2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618382-78-8 | |

| Record name | 1-(4-Methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618382-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid, also known by its CAS number 618382-78-8, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article reviews the current understanding of its biological activity, supported by data tables and research findings.

- Molecular Formula : C15H12N2O2S

- Molecular Weight : 284.33 g/mol

- CAS Number : 618382-78-8

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

In a comparative study, derivatives of this compound showed significant inhibition of cell proliferation and induced apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives generally exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX Inhibition | Selectivity Index | Study Reference |

|---|---|---|---|

| 2-(4-Methylphenyl)-... | Moderate | N/A | |

| Other Pyrazole Derivatives | High | 8.22 |

Studies suggest that this compound can effectively reduce inflammation in vivo, demonstrating potential as a therapeutic agent for conditions like arthritis.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented, with some studies showing activity against bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Anticancer Study : A study conducted by Xia et al. demonstrated that derivatives of this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, highlighting its potential in lung cancer therapy.

- Inflammation Model : In a carrageenan-induced paw edema model, compounds structurally related to this compound exhibited significant anti-inflammatory effects, supporting further exploration for treating inflammatory diseases.

Scientific Research Applications

Agricultural Chemistry

Fungicides and Herbicides Development

This compound serves as a key intermediate in the synthesis of innovative fungicides and herbicides. Its application in agricultural chemistry focuses on enhancing crop protection while minimizing environmental impact. Research indicates that derivatives of this compound exhibit antifungal activity against several phytopathogenic fungi, making it a valuable asset in developing effective crop protection agents .

Case Study: Antifungal Activity

In a study assessing various pyrazole derivatives, compounds similar to 2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid demonstrated significant antifungal properties against pathogens such as Colletotrichum orbiculare and Fusarium moniliforme. The effective concentration (EC50) values were notably lower than those of existing fungicides like boscalid, indicating superior efficacy .

Pharmaceutical Development

Bioactivity in Inflammatory Diseases

The compound is also explored for its role as an intermediate in synthesizing pharmaceuticals targeting inflammatory diseases. Its structural characteristics contribute to bioactivity that can inhibit various inflammatory pathways .

Case Study: Inhibition of Aryl Hydrocarbon Receptor (AhR)

Research involving a related compound revealed its ability to inhibit the AhR, which mediates toxic effects from environmental pollutants like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin). This inhibition prevents the expression of cytochrome P450 enzymes associated with liver toxicity and other adverse effects . This highlights the potential therapeutic applications of pyrazole derivatives in mitigating environmental toxin effects.

Material Science

Advanced Materials Development

The compound is being investigated for its potential in creating advanced materials, particularly polymers and coatings that exhibit enhanced durability and resistance to degradation. Its unique chemical structure allows for modifications that can lead to materials with tailored properties for specific applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. These studies provide insights into metabolic pathways and disease mechanisms, contributing to the understanding of various biological processes .

Analytical Chemistry Applications

Additionally, this compound acts as a standard reference material in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures. This application is crucial for ensuring the reliability of analytical results in both research and industrial settings .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Agricultural Chemistry | Synthesis of fungicides/herbicides | Superior antifungal activity against pathogens |

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Inhibits AhR, preventing toxic effects |

| Material Science | Development of advanced polymers/coatings | Enhanced durability and resistance properties |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Ensures accuracy in quantification |

Q & A

Q. Key Intermediates :

- Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate (ester precursor) .

- Boronic acid derivatives of 4-methylphenyl and thiophen-2-yl groups for regioselective coupling .

(Advanced) How can researchers address discrepancies between NMR and X-ray crystallography data during structural characterization?

Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological solutions include:

Cross-Validation : Compare solution-state NMR (e.g., , , ) with solid-state X-ray data. For example, and highlight X-ray structures of pyrazole derivatives, revealing hydrogen-bonding networks absent in solution.

Variable-Temperature NMR : Detect tautomeric equilibria by observing signal splitting or coalescence at different temperatures.

DFT Calculations : Optimize molecular geometries computationally (e.g., Gaussian, ORCA) to reconcile experimental and theoretical spectra .

(Advanced) What computational methods are suitable for predicting hydrogen-bonding interactions involving the carboxylic acid group?

Answer:

Molecular Dynamics (MD) Simulations : Analyze solvent interactions (e.g., water, DMSO) using software like GROMACS. The carboxylic acid group’s pKa (~2-3) influences protonation states, which can be modeled with constant-pH MD .

Density Functional Theory (DFT) : Calculate hydrogen bond strengths (e.g., B3LYP/6-311+G(d,p)) and compare with crystallographic data (e.g., bond lengths in ).

Topology Analysis (AIM) : Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify interaction energies in crystal structures .

(Basic) What spectroscopic techniques are critical for confirming the purity and structure of this compound?

Answer:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M-H] ions).

Multinuclear NMR : , , and (if fluorinated analogs exist) to verify substitution patterns. reports NMR parameters for similar thiophene esters.

FTIR : Identify carboxylic acid O-H stretches (~2500-3300 cm) and C=O vibrations (~1700 cm) .

HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ ~254 nm .

(Advanced) What strategies mitigate regioselectivity challenges during pyrazole ring functionalization?

Answer:

Directing Groups : Introduce temporary groups (e.g., nitro, acetyl) to steer electrophilic substitution. uses acetyl groups to control thiophene ring reactivity.

Metal Catalysis : Pd-catalyzed C-H activation for selective arylations (e.g., Pd(OAc)/PPh) .

Protection/Deprotection : Protect the carboxylic acid as an ester during coupling reactions to avoid side reactions .

(Basic) What are the solubility properties of this compound, and how do they impact experimental design?

Answer:

- Solubility : Limited in water due to the aromatic and carboxylic acid groups; soluble in polar aprotic solvents (DMSO, DMF) or ethanol .

- Experimental Design :

- Use DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity).

- Recrystallize from ethanol/water mixtures for purity .

(Advanced) How can researchers resolve contradictions in bioactivity data across different assay systems?

Answer:

Assay Standardization : Normalize protocols (e.g., cell line selection, incubation time) to reduce variability.

Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cell-based vs. cell-free assays.

Target Engagement Studies : Confirm binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

(Basic) What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation (respiratory hazard) .

- Storage : Keep in a cool, dry place under inert atmosphere (N) to prevent oxidation .

(Advanced) How does the electronic nature of the thiophene ring influence the compound’s reactivity?

Answer:

- Electron-Rich Thiophene : Enhances electrophilic substitution at the 5-position. DFT calculations (e.g., NBO analysis) quantify charge distribution .

- Conjugation Effects : The thiophene’s π-system stabilizes intermediates in coupling reactions, as seen in ’s pyrimidine syntheses.

(Basic) What chromatographic methods are optimal for purifying this compound?

Answer:

Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → 100% EtOAc).

Prep-HPLC : C18 column with 0.1% TFA in water/acetonitrile for high-purity isolates (>98%) .

TLC Monitoring : Ethyl acetate/hexane (3:7) with UV visualization at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.